molecular formula C10H14N2O3 B13439843 2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid

2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid

Cat. No.: B13439843
M. Wt: 210.23 g/mol
InChI Key: MHONSWWAUVFGFI-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid is a heterocyclic compound containing a pyridine ring substituted with a carboxylic acid group at the 3-position and an amino group at the 2-position The amino group is further substituted with a 2-methoxyethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with 2-(methylamino)ethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound, such as the corresponding alcohols or amines.

    Substitution: Substituted derivatives with various functional groups attached to the amino group.

Scientific Research Applications

2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The pyridine ring and the amino group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylpyridine: A simpler analog with a similar pyridine ring structure but without the additional substituents.

    2-(2-Methoxyethylamino)pyridine: Lacks the carboxylic acid group but has a similar amino substitution pattern.

    3-Carboxypyridine: Contains the carboxylic acid group but lacks the amino substitution.

Uniqueness

2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-[2-methoxyethyl(methyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-12(6-7-15-2)9-8(10(13)14)4-3-5-11-9/h3-5H,6-7H2,1-2H3,(H,13,14)

InChI Key

MHONSWWAUVFGFI-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=C(C=CC=N1)C(=O)O

Origin of Product

United States

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